molecular formula C6H10O2 B2431466 (2R)-1-methoxypent-4-yn-2-ol CAS No. 2089246-31-9

(2R)-1-methoxypent-4-yn-2-ol

Cat. No.: B2431466
CAS No.: 2089246-31-9
M. Wt: 114.144
InChI Key: AHYRVNKHSDIXGZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-methoxypent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes a methoxy group, a hydroxyl group, and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-methoxypent-4-yn-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced via a selective reduction process.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkenes or alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-1-methoxypent-4-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-1-methoxypent-4-yn-2-ol exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with hydroxyl and methoxy groups.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidation-reduction reactions and signal transduction.

Comparison with Similar Compounds

    (2S)-1-methoxypent-4-yn-2-ol: The enantiomer of (2R)-1-methoxypent-4-yn-2-ol.

    1-methoxy-2-pentanol: A similar compound with a different hydroxyl group position.

    1-methoxy-4-pentyn-3-ol: A compound with a different alkyne position.

Properties

IUPAC Name

(2R)-1-methoxypent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYRVNKHSDIXGZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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